[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate
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Overview
Description
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate is a chemical compound with a unique structure that includes a cyclopentyl ring, a methylamino group, and a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: This step often involves the use of methylamine in the presence of a suitable catalyst.
Attachment of the dimethylcarbamate moiety: This is usually done through a reaction with dimethylcarbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Can result in the formation of amines or alcohols.
Substitution: May produce substituted carbamates or amines.
Scientific Research Applications
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can impact various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate: shares similarities with other carbamate compounds, such as:
Uniqueness
- Structural Features : The specific arrangement of the cyclopentyl ring, methylamino group, and dimethylcarbamate moiety gives it unique chemical properties.
- Reactivity : Its reactivity profile may differ from other carbamates due to the steric and electronic effects of its substituents.
- Applications : Its potential applications in various fields may also distinguish it from similar compounds.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H20N2O2/c1-11-9-6-4-5-8(9)7-14-10(13)12(2)3/h8-9,11H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
PMJASLJMTKKYSZ-IUCAKERBSA-N |
Isomeric SMILES |
CN[C@H]1CCC[C@H]1COC(=O)N(C)C |
Canonical SMILES |
CNC1CCCC1COC(=O)N(C)C |
Origin of Product |
United States |
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